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Executive Summary

Avoralstat (formerly BCX4161) is a potent, orally bioavailable small molecule inhibitor of
plasma kallikrein. Initially developed for the prophylactic treatment of hereditary angioedema
(HAE), it has since been repurposed and is currently under investigation for the treatment of
diabetic macular edema (DME) and has been explored as a potential therapeutic for COVID-
19. This document provides a comprehensive overview of the preclinical pharmacology of
avoralstat, detailing its mechanism of action, key in vitro and in vivo data, and the
experimental protocols utilized in its evaluation.

Introduction

Avoralstat is a selective inhibitor of plasma kallikrein, a serine protease that plays a crucial
role in the kallikrein-kinin system. By blocking the activity of plasma kallikrein, avoralstat
prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a
potent vasodilator and mediator of inflammation and swelling.[1] While its development for HAE
was discontinued, its mechanism of action holds promise for other indications characterized by
vascular leakage and inflammation, such as DME.[2]

Mechanism of Action
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Avoralstat's primary mechanism of action is the competitive, reversible inhibition of plasma
kallikrein.[1] This inhibition prevents the generation of bradykinin, which is responsible for the
increased vascular permeability, vasodilation, and smooth muscle contraction that characterize
conditions like HAE and contribute to the pathology of DME.[1]

Kallikrein-Kinin System

Prekallikrein

Avoralstat

Inhibition

Activation

Plasma Kallikrein

High-Molecular-Weight
Kininogen

Bradykinin

Binding

Bradykinin B2 Receptor

:

Increased Vascular Permeability,T

Vasodilation, Inflammation

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b605706?utm_src=pdf-body
https://www.medchemexpress.com/Avoralstat.html
https://www.medchemexpress.com/Avoralstat.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Mechanism of Action of Avoralstat in the Kallikrein-Kinin System.

Pharmacodynamics
In Vitro Potency

Avoralstat has demonstrated potent inhibition of plasma kallikrein in various in vitro assays.

Parameter Value Assay System Reference

Isolated human

ICso Sub-nanomolar o
plasma kallikrein
ex vivo activated

_ o human plasma

ECso Single-digit nanomolar

kallikrein inhibition

(aPKIl) assay

In Vivo Efficacy

In a preclinical rabbit model of DME induced by DL-a-aminoadipic acid (DL-AAA), avoralstat
demonstrated a significant reduction in vascular leakage.[2] When delivered via suprachoroidal
injection, therapeutic levels (EC90) were sustained for up to six months, indicating potential for
long-acting therapy.[2]

In a mouse model of SARS-CoV-2 infection where human ACE2 was expressed via an
adenovirus vector (Ad5-hACEZ2), prophylactic administration of avoralstat was evaluated.

Pharmacokinetics

A Phase 1, first-in-human study in healthy volunteers evaluated the safety, tolerability,
pharmacokinetics, and pharmacodynamics of avoralstat.
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Parameter Value Population Dosing Reference
Terminal Half-life Healthy Single and
12-31 hours i [3]
(tv2) Volunteers multiple doses
o ) ] Healthy Single and
Elimination Bi-exponential ] [3]
Volunteers multiple doses

Further details from the Phase 1 study are presented in the safety section.

Preclinical Safety and Toxicology

While comprehensive preclinical toxicology reports are not publicly available, the clinical
development of avoralstat for HAE involved extensive safety evaluations. In a Phase 3 clinical
trial involving 276 individuals, orally administered avoralstat was found to be safe and well-
tolerated, with an adverse event profile similar to that of the placebo.[4] A Phase 1 study in 71
healthy volunteers also reported that avoralstat was generally well-tolerated with no serious
adverse events or discontinuations due to adverse events.[3] The most frequently reported
adverse events at the highest dose (2400 mg/day) were gastrointestinal in nature.[3]

Note: A comprehensive assessment of the preclinical toxicology of avoralstat, including
dedicated safety pharmacology, genotoxicity, and carcinogenicity studies, is not available in the
public domain.

Experimental Protocols
Fluorogenic Plasma Kallikrein Inhibition Assay

This assay quantifies the inhibitory activity of avoralstat on plasma kallikrein in activated
plasma.
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Figure 2: Generalized workflow for the fluorogenic plasma kallikrein inhibition assay.

Protocol:

e Human plasma is incubated with an activator (e.g., kaolin) in the presence of varying
concentrations of avoralstat.

» Following this pre-incubation, a fluorogenic substrate for plasma kallikrein (e.g., Z-Phe-Arg-
MCA) is added.

e The reaction is incubated at 37°C.

e The rate of cleavage of the fluorogenic substrate is measured by monitoring the increase in
fluorescence intensity over time.

e The ICso or ECso value is calculated by plotting the percent inhibition against the
concentration of avoralstat.

DL-a-Aminoadipic Acid (DL-AAA) Rabbit Model of
Retinal Neovascularization

This model is utilized to evaluate therapies for conditions involving retinal vascular leakage,
such as DME.
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Figure 3: Experimental workflow for the DL-AAA rabbit model of retinal neovascularization.

Protocol:

o Retinal neovascularization and chronic vascular leakage are induced in rabbits via a single
intravitreal injection of DL-AAA.[5]

e The model is allowed to develop and stabilize over approximately 15 weeks.[5]
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o Avoralstat is administered, for instance, via suprachoroidal injection.

e The degree of retinal vascular leakage is monitored over time using techniques such as
fluorescein angiography (FA) and optical coherence tomography (OCT).[5]

e The efficacy of avoralstat is determined by comparing the extent of vascular leakage in
treated versus control eyes.

Adenovirus-Delivered hACE2 (Ad5-hACE2) Mouse Model
of SARS-CoV-2 Infection

This model allows for the study of SARS-CoV-2 infection in mice, which are not naturally

susceptible to the virus.
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Figure 4: Experimental workflow for the Ad5-hACE2 mouse model of SARS-CoV-2 infection.

Protocol:

» Mice (e.g., BALB/c strain) are intranasally instilled with an adenovirus vector encoding
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human angiotensin-converting enzyme 2 (hACEZ2).[6][7]

 Sufficient time is allowed for the expression of hACEZ2 in the respiratory tract.
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Avoralstat is administered prophylactically.

Mice are subsequently infected with SARS-CoV-2 via intranasal inoculation.[6][7]

Disease progression is monitored through parameters such as weight loss.

The efficacy of avoralstat is assessed by quantifying the viral load in relevant tissues (e.g.,
lungs) and comparing it to a control group.

Discussion and Future Directions

The preclinical data for avoralstat highlight its potential as a therapeutic agent for diseases
characterized by excessive plasma kallikrein activity. Its potent and selective inhibition of this
enzyme, coupled with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in
a relevant model of DME, provides a strong rationale for its continued clinical development for
this indication. The use of suprachoroidal delivery is a promising strategy to achieve sustained
therapeutic concentrations in the retina, potentially offering a long-acting treatment for DME.

Further preclinical studies to fully characterize the toxicology and safety pharmacology of
avoralstat would provide a more complete understanding of its risk-benefit profile. The ongoing
Phase 1b clinical trial in patients with DME will be crucial in translating these promising
preclinical findings into clinical reality.

Conclusion

Avoralstat is a potent plasma kallikrein inhibitor with a well-defined mechanism of action.
Preclinical studies have demonstrated its efficacy in relevant models of vascular leakage,
supporting its development for diabetic macular edema. While a comprehensive public record
of its preclinical toxicology is not available, clinical data from its development for hereditary
angioedema suggest it is generally safe and well-tolerated. The ongoing clinical investigation of
avoralstat for DME holds the potential to introduce a novel therapeutic option for this sight-
threatening condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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